molecular formula C15H17N3O3S B5194508 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide

2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide

Cat. No. B5194508
M. Wt: 319.4 g/mol
InChI Key: QPZHYBGSXRBCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide, also known as PHPS1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. PHPS1 has been shown to inhibit the activity of a protein called GSK-3β, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide inhibits the activity of GSK-3β by binding to its ATP-binding site. This prevents the phosphorylation of downstream substrates, including β-catenin and tau protein. The inhibition of GSK-3β activity by 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide induces apoptosis by activating the mitochondrial apoptotic pathway. In addition, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide inhibits the hyperphosphorylation of tau protein, which is a hallmark of these diseases.

Advantages and Limitations for Lab Experiments

2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell-based assays. In addition, it has been shown to have high selectivity for GSK-3β, which reduces the risk of off-target effects. However, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in in vivo experiments. In addition, its inhibition of GSK-3β activity can have downstream effects on other cellular processes, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research on 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide. One direction is to investigate its potential applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of GSK-3β, which can improve its therapeutic potential. Finally, the development of more water-soluble forms of 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide can improve its use in in vivo experiments.

Synthesis Methods

The synthesis of 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide involves several steps. First, 2-methyl-5-nitrobenzenesulfonamide is reacted with sodium hydride to form the corresponding sodium salt. This salt is then reacted with 1,2-cyclohexanedione to form the intermediate product. The intermediate product is then reduced with sodium borohydride to yield 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide.

Scientific Research Applications

2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have potential applications in cancer research. GSK-3β is overexpressed in many types of cancer, and its inhibition by 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells. 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the hyperphosphorylation of tau protein.

properties

IUPAC Name

2-methyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9-6-7-10(8-13(9)22(16,20)21)14-11-4-2-3-5-12(11)15(19)18-17-14/h6-8H,2-5H2,1H3,(H,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZHYBGSXRBCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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